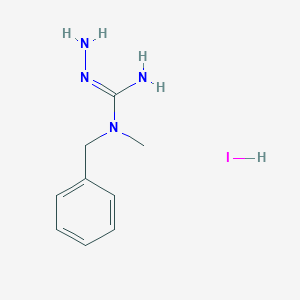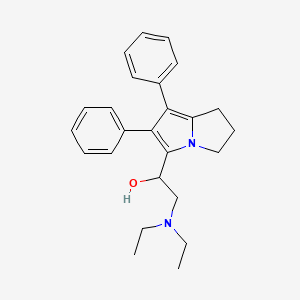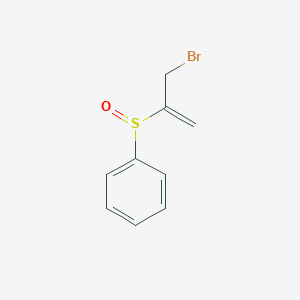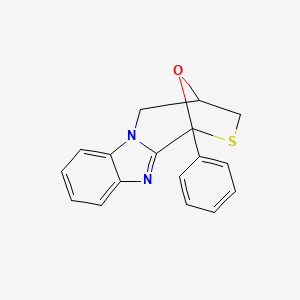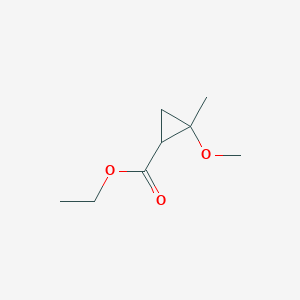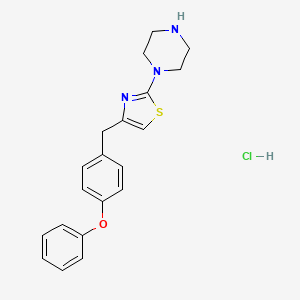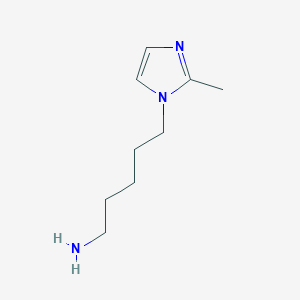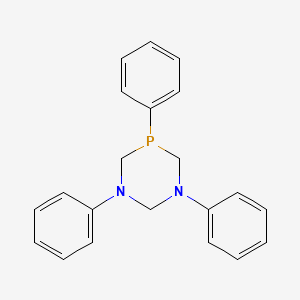
1,3,5-Triphenyl-1,3,5-diazaphosphinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triphenyl-1,3,5-diazaphosphinane is a chemical compound known for its unique structure and properties It belongs to the class of diazaphosphorinanes, which are characterized by the presence of nitrogen and phosphorus atoms in a cyclic arrangement
Méthodes De Préparation
The synthesis of 1,3,5-Triphenyl-1,3,5-diazaphosphinane typically involves the reaction of triphenylphosphine with azides under controlled conditions. One common method includes the use of triphenylphosphine and an azide compound in a solvent such as dichloromethane, followed by stirring at room temperature. The reaction proceeds through the formation of a phosphazide intermediate, which then cyclizes to form the desired diazaphosphinane .
Analyse Des Réactions Chimiques
1,3,5-Triphenyl-1,3,5-diazaphosphinane undergoes various chemical reactions, including complexation with metal ions. It forms stable complexes with metals such as platinum (II), cobalt (II), nickel (II), and copper (I). These complexes are characterized by coordination at the phosphorus and nitrogen atoms . The compound can also participate in substitution reactions, where the phenyl groups can be replaced by other substituents under appropriate conditions.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1,3,5-Triphenyl-1,3,5-diazaphosphinane primarily involves its ability to coordinate with metal ions. The phosphorus and nitrogen atoms in the compound act as donor sites, allowing it to form stable complexes with metals. This coordination can influence the reactivity and properties of the metal center, making it useful in catalytic processes .
Comparaison Avec Des Composés Similaires
1,3,5-Triphenyl-1,3,5-diazaphosphinane can be compared to other diazaphosphorinanes and related compounds:
1,3,5-Triazines: These compounds also contain nitrogen atoms in a cyclic arrangement but differ in their chemical properties and reactivity.
1,3,5-Triphenylbenzene: While structurally similar, this compound lacks the phosphorus and nitrogen atoms, resulting in different chemical behavior and applications.
5-[Di(1-adamantyl)phosphino]-1′,3′,5′-triphenyl-1′ H -[1,4′]bipyrazole: This compound is used as a ligand in catalysis, similar to this compound, but with different structural features and reactivity.
Propriétés
Numéro CAS |
72897-05-3 |
|---|---|
Formule moléculaire |
C21H21N2P |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
1,3,5-triphenyl-1,3,5-diazaphosphinane |
InChI |
InChI=1S/C21H21N2P/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)18-24(17-22)21-14-8-3-9-15-21/h1-15H,16-18H2 |
Clé InChI |
FAPRNLDOPGDKHE-UHFFFAOYSA-N |
SMILES canonique |
C1N(CP(CN1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butanedioic acid, 2,2'-[1,3-propanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B14453188.png)
![3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene](/img/structure/B14453196.png)
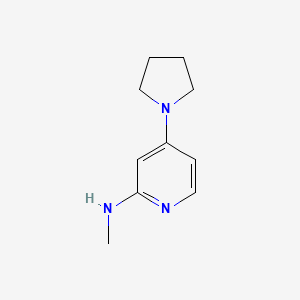
![N-[3-(Dihexylamino)phenyl]acetamide](/img/structure/B14453200.png)


